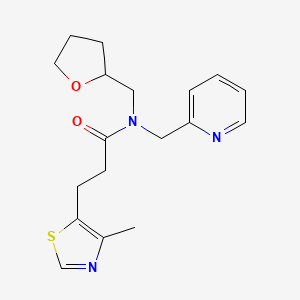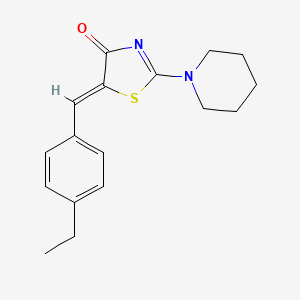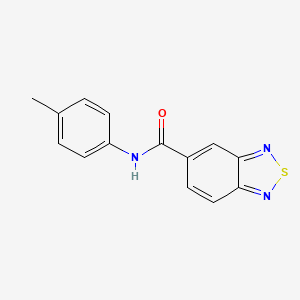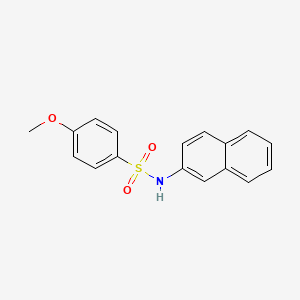![molecular formula C14H17Cl2NO2 B5544456 2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol](/img/structure/B5544456.png)
2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds typically involves cyclocondensation processes or multicomponent reactions, indicating a possible approach for “2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol”. For instance, the synthesis of related pyrazole derivatives involves cyclocondensation of specific hydrazides with diketones in ethanol, suggesting a similar synthetic route could be applicable (Channar et al., 2019).
Molecular Structure Analysis
Structural analyses of related compounds reveal diverse crystalline forms and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the molecular geometry and stability of “2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol”. The compound could exhibit similar crystalline properties and hydrogen bonding patterns as seen in the analysis of cyclohepta[b]pyrroles and their derivatives (Abe et al., 1990).
Chemical Reactions and Properties
Chemical properties of related compounds involve reactivity towards nucleophilic substitution and condensation reactions, which could also be applicable to the chemical behavior of “2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol”. For example, the nucleophilic reactions with pyridines and the formation of complex structures through condensation reactions highlight the compound's potential reactivity and utility in synthesizing novel derivatives (Castro et al., 1983).
科学的研究の応用
Kinetics and Mechanism Studies
Kinetics and Pyridinolysis Mechanisms : Studies on the kinetics and mechanisms of pyridinolysis have been conducted to understand the reaction behaviors of similar compounds. For instance, the kinetics and mechanism of the pyridinolysis of S-2,4-dinitrophenyl 4-substituted thiobenzoates and 2,4-dinitrophenyl p-nitrobenzoate were investigated, revealing insights into the nucleophilic reactions and the influence of the electron-withdrawing power of the substrate's non-leaving group (Castro & Aguayo, 2005; Castro & Steinfort, 1983).
Synthesis and Applications
Synthesis of Pyridine Derivatives : Research includes the synthesis of pyridine derivatives and their potential applications. For example, pyrrolo[2,3-d]pyrimidine derivatives, which are biologically important, were synthesized through amine oxide rearrangement, demonstrating regioselective synthesis methods that yield biologically relevant compounds (Majumdar, Biswas, & Mukhopadhyay, 2005).
Protecting Groups for Carboxylic Acids : The use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids showcases a method for the chemical modification and protection of acids, which could be removed either chemically under alkaline conditions or thermally, highlighting the versatility of pyridine derivatives in synthetic chemistry (Elladiou & Patrickios, 2012).
Extraction and Separation Techniques
Alcohol Extraction from Water : The study on the extraction of alcohols from water using 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide demonstrates the potential of ionic liquids in separating alcohols from aqueous solutions, which could have implications for the purification and separation processes of compounds similar to "2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol" (Chapeaux et al., 2008).
特性
IUPAC Name |
(3,5-dichloro-4-methylphenyl)-[2-(2-hydroxyethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-9-12(15)7-10(8-13(9)16)14(19)17-5-2-3-11(17)4-6-18/h7-8,11,18H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMAMELPHGGKQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)N2CCCC2CCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3,5-Dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-4-methoxy-2-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5544376.png)

![8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5544393.png)


![N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5544411.png)



![5-(3,4-dimethoxyphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544457.png)

![3-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5544463.png)
![N-{(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5544468.png)
![2,8-dimethyl-N-[2-(3-pyridinylamino)ethyl]-4-quinolinecarboxamide](/img/structure/B5544476.png)